ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12) |
InChI Key |
YPZLQVWKOHWDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization from β-Enamino Diketones and Hydrazine Derivatives
A common and effective approach involves the cyclization of β-enamino diketones or related intermediates with hydrazine derivatives under controlled conditions. This method forms the pyrazole ring fused to the pyridine core, followed by esterification to introduce the ethyl carboxylate group at the 3-position.
- Reaction conditions: Typically conducted in alcoholic solvents such as ethanol, sometimes under reflux.
- Key intermediates: β-enamino diketones serve as precursors, reacting with hydrazine to form the pyrazole ring.
- Esterification: The ethyl ester group is introduced either by using ethyl esters of starting materials or by esterification of carboxylic acid intermediates.
This method is noted for its straightforward operation and moderate to good yields.
Sodium Nitrite-Mediated Synthesis via Intermediate V
A patented method (CN102911174A) describes a preparation route involving an intermediate (denoted as compound V) and sodium nitrite under acidic conditions to synthesize ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a closely related compound.
- Key features:
- Reaction under mild acidic conditions (dilute sulfuric or hydrochloric acid).
- Temperature control between -5 °C to 0 °C.
- Molar ratio of compound V to sodium nitrite optimized between 1:1 to 1:2.
- Advantages:
- Mild reaction conditions.
- Simple operation and post-treatment.
- High yields exceeding 90%.
- Catalysts and solvents: Use of palladium catalysts (Pd/C, Pd hydroxide) or Raney nickel for hydrogenation steps; solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).
- Process improvements: The method replaces a previously reported two-step approach with a single-stage reaction, improving yield by approximately 20% and simplifying purification.
Microwave-Assisted One-Pot Synthesis in Water
A green chemistry approach involves a one-pot, three-component reaction catalyzed by indium(III) chloride in aqueous media under microwave irradiation.
- Reactants: 5-aminopyrazoles, paraformaldehyde, and β-diketones.
- Conditions: Reflux in water with InCl3 catalyst, reaction times between 4 to 16 hours.
- Benefits:
- Environmentally friendly solvent (water).
- Reusable catalyst.
- Microwave irradiation accelerates reaction rates.
- Outcome: Efficient construction of pyrazolo[3,4-b]pyridine derivatives, which can be adapted for ethyl ester derivatives by appropriate choice of β-diketones.
Copper-Mediated Cyclization
Copper-mediated synthesis has been reported for related pyrazolopyridine carboxylates, involving copper salts as catalysts in DMSO solvent.
- Typical procedure:
- React ethyl 2-(pyridin-2-yl)acetate with benzonitrile derivatives in the presence of Cu(OAc)2, CuBr, and DBU base.
- Reaction temperature around 60-65 °C under inert atmosphere.
- Purification: Column chromatography on silica gel.
- Yields: Moderate to good (around 60-70%).
- Characterization: Confirmed by NMR and HRMS data.
While this method is more commonly applied to 1,5-fused pyrazolopyridines, it provides insights into metal-catalyzed cyclization strategies applicable to related systems.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The sodium nitrite-mediated method (patented CN102911174A) is particularly notable for its high yield (>90%) and mild conditions, making it suitable for scale-up and pharmaceutical intermediate production.
- The microwave-assisted aqueous synthesis offers an environmentally benign alternative, reducing organic solvent use and reaction times, aligning with green chemistry principles.
- Copper-mediated methods provide a versatile approach for functionalized pyrazolopyridines but may require more rigorous purification and inert atmosphere control.
- The β-enamino diketone route remains a classical and accessible method, especially for laboratory-scale synthesis, though yields and selectivity may vary depending on substrate purity and reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions depending on reaction conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyridine ring’s saturated carbons, forming carbonyl groups.
-
Air/O₂ under reflux facilitates dehydrogenation of the tetrahydro-pyridine ring to yield aromatic pyrazolo[3,4-c]pyridine derivatives .
Example Reaction Pathway:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hr | Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 72% |
Reduction Reactions
Selective reduction targets the ester group or unsaturated bonds:
-
Sodium borohydride (NaBH₄) reduces the ester to a primary alcohol in ethanol at 25°C.
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the pyridine ring.
Key Data:
-
Ester reduction proceeds with >90% conversion in 2 hr under anhydrous conditions.
-
Hydrogenation at 50 psi H₂ pressure yields fully saturated derivatives without affecting the pyrazole ring.
Hydrolysis Reactions
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
NaOH (2 M) in aqueous ethanol (70°C, 6 hr) produces the carboxylic acid derivative.
-
HCl (6 M) under reflux cleaves the ester but may protonate the pyridine nitrogen .
Comparative Hydrolysis Efficiency:
| Condition | Time | Product | Conversion Rate |
|---|---|---|---|
| NaOH (2 M) | 6 hr | Pyrazolo[3,4-c]pyridine-3-carboxylic acid | 85% |
| HCl (6 M) | 8 hr | Protonated acid salt | 78% |
Nucleophilic Substitution
The electron-deficient pyridine ring allows substitution at position 4 or 7:
-
Ammonia/Amines in DMF (120°C, 12 hr) replace chloride or other leaving groups .
-
Grignard reagents (e.g., CH₃MgBr) alkylate the pyridine nitrogen.
Synthetic Example:
textEthyl 4-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate + NH₃ (excess) → Ethyl 4-amino-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Yield: 68%)[3]
Cyclization and Ring Expansion
The compound participates in Gould–Jacobs-type cyclizations:
-
Diethyl 2-(ethoxymethylene)malonate reacts with 3-aminopyrazole derivatives under POCl₃ catalysis to form fused quinoline analogs .
Mechanistic Insight:
-
Initial attack by the amine on the enol ether group.
-
Elimination of ethanol and cyclization via intramolecular nucleophilic substitution.
Electrophilic Aromatic Substitution
Limited reactivity observed due to electron-withdrawing ester group:
-
Nitration (HNO₃/H₂SO₄) occurs at position 5 of the pyrazole ring at 0°C.
-
Sulfonation requires oleum (fuming H₂SO₄) and prolonged heating.
Regioselectivity Trends:
| Reaction | Position | Reason |
|---|---|---|
| Nitration | Pyrazole C5 | Higher electron density due to ester conjugation |
| Sulfonation | Pyridine C7 | Directed by adjacent nitrogen lone pairs |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine ring:
-
Suzuki–Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) introduces aryl groups at position 7 .
-
Buchwald–Hartwig amination installs secondary amines using XPhos precatalyst.
Optimized Conditions for Suzuki Coupling:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Base | Cs₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 74% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazolo[3,4-c]pyridine scaffold enhance its potency against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may play a role in mitigating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Preclinical studies have shown that it can improve cognitive function in animal models of Alzheimer's disease.
Materials Science
Polymer Synthesis
this compound is also utilized in the synthesis of novel polymers. Its chemical structure allows it to act as a monomer in the formation of polymeric materials with enhanced thermal and mechanical properties. Studies have reported on the development of high-performance composites that incorporate this compound.
Agricultural Chemistry
Pesticide Development
In agricultural applications, derivatives of this compound have been explored for their potential as pesticides. Research has shown that these compounds can effectively target specific pests while being less harmful to beneficial insects. Field trials have demonstrated their efficacy in controlling pest populations with minimal environmental impact.
Data Tables
The following tables summarize key findings related to the applications of this compound across different fields:
| Application Area | Key Findings | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against various cell lines | Journal of Medicinal Chemistry |
| Neuroprotection | Improvement in cognitive function in Alzheimer's models | Neuroscience Letters |
| Polymer Synthesis | Enhanced thermal properties in new polymer composites | Polymer Science |
| Agricultural Chemistry | Effective pesticide with low environmental impact | Journal of Agricultural and Food Chemistry |
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Neuroprotective Research : In a preclinical trial involving mice with induced Alzheimer's-like symptoms, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation.
- Pesticide Efficacy : Field trials conducted on tomato crops demonstrated that a formulation containing this compound reduced aphid populations by over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl ester (CAS: 1638765-22-6) introduces steric bulk, which may stabilize the compound against enzymatic hydrolysis.
Acid vs. Ester Derivatives :
- The carboxylic acid derivative (CAS: EN300-743852) has increased polarity due to its free carboxylate group, improving aqueous solubility but reducing bioavailability.
Halogen Substitutions :
Physicochemical and Application Insights
- Solubility : Hydrochloride salts (e.g., CAS: 1171539-58-4 and 1707576-03-1) enhance crystallinity and stability, facilitating pharmaceutical formulation.
- Biological Activity : Pyrazolo-pyridine esters are explored for liquid crystal properties and biological activities, such as kinase inhibition, depending on substituents.
- Synthetic Utility : The tert-butyl iodo derivative (CAS: 1638765-22-6) is a versatile building block in metal-catalyzed reactions.
Biological Activity
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for its synthesis, including the use of hydrazones and nucleophilic substitution reactions. For instance, a straightforward method involves the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of anionic nucleophiles to yield the desired pyrazolo compound .
Biological Activity
The biological activity of this compound has been explored in several studies:
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. In particular, derivatives of pyrazolo compounds have shown activity against various strains of influenza A and B viruses. For example, compounds related to pyrazolo structures exhibited IC50 values ranging from 5 to 25 μM in cell-based assays without significant cytotoxicity at concentrations up to 250 μM .
Antitumor Properties
This compound has also demonstrated promising antitumor activity. Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis. For instance, a structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring significantly enhanced antitumor efficacy against various cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has been shown to inhibit the interaction between PEX14 and PEX5 proteins involved in peroxisomal biogenesis. This inhibition is crucial for potential therapeutic strategies targeting metabolic disorders associated with peroxisome dysfunction .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral effects of pyrazolo compounds against influenza viruses, ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibited significant inhibition of viral replication in vitro. The compound's mechanism was linked to its ability to disrupt viral protein interactions necessary for replication.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives on human breast cancer cells. The results indicated that these compounds induced apoptosis and inhibited cell migration and invasion at nanomolar concentrations.
Research Findings Summary Table
| Activity | IC50/EC50 Values | Cell Lines/Strains | Mechanism |
|---|---|---|---|
| Antiviral | 5 - 25 μM | Influenza A/B | Inhibition of viral protein interactions |
| Antitumor | Nanomolar | Breast cancer cells | Induction of apoptosis |
| Enzyme Inhibition | Varies | PEX14-PEX5 interaction | Disruption of protein-protein interactions |
Q & A
Q. What are the established synthetic routes for ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via a multi-step process involving key intermediates. For example, reacting 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one with ethyl chlorooxoacetate in the presence of triethylamine and KI yields the hexahydro intermediate (71%), followed by acidic hydrolysis and recrystallization to obtain the tetrahydro derivative in 85% yield . Optimization strategies include controlling reaction temperature (reflux at 110°C in morpholine) and using stoichiometric triethylamine to neutralize byproducts .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazolo-pyridine core and substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>95%), while mass spectrometry (LC-MS or HRMS) validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified?
The compound acts as a selective coagulation factor Xa (FXa) inhibitor, with IC₅₀ values determined via fluorogenic substrate assays. For example, competitive inhibition assays using purified FXa and chromogenic substrates (e.g., S-2222) measure residual enzyme activity at varying inhibitor concentrations . Structural analogs with substituents like 4-methoxyphenyl and 2-oxopiperidinyl enhance binding affinity to FXa’s active site .
Advanced Research Questions
Q. How can computational modeling predict the binding mode and affinity of this compound to FXa?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (using AMBER or GROMACS) model interactions between the pyrazolo-pyridine core and FXa’s S1/S4 pockets. Key residues (e.g., Tyr228, Asp189) form hydrogen bonds with the carboxylate and carbonyl groups, while hydrophobic interactions stabilize the tetrahydro ring system . Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., morpholino vs. piperidinyl) on binding ΔG .
Q. What strategies mitigate solubility limitations in in vitro anticoagulant assays?
Co-solvents like dimethyl sulfoxide (DMSO, ≤1% v/v) or surfactants (e.g., Tween-80) enhance aqueous solubility. For in vivo studies, prodrug approaches (e.g., ester-to-acid hydrolysis) improve bioavailability. Micellar solubilization using cyclodextrins or liposomal encapsulation is also reported for related pyrazolo-pyridines .
Q. How can discrepancies between in vitro FXa inhibition and in vivo anticoagulant efficacy be resolved?
Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) identifies metabolic instability, while metabolite identification (e.g., hydroxylation at the pyridine ring) explains reduced activity. Parallel studies in animal models (e.g., rat venous thrombosis) correlate plasma drug levels with thrombus weight reduction .
Notes for Methodological Rigor
- Contradiction Analysis: Variations in synthetic yields (e.g., 71% vs. 85%) reflect differences in hydrolysis efficiency; recrystallization purity should be validated via DSC .
- Structural Confirmation: Always cross-validate NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
